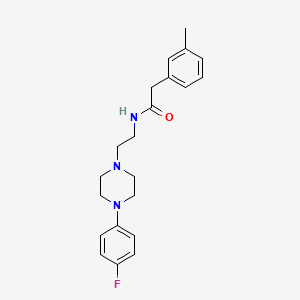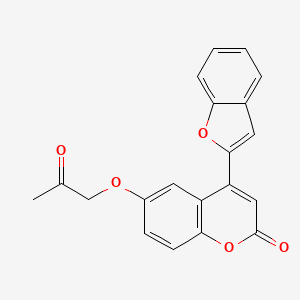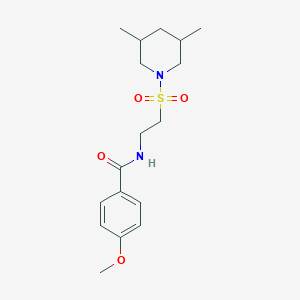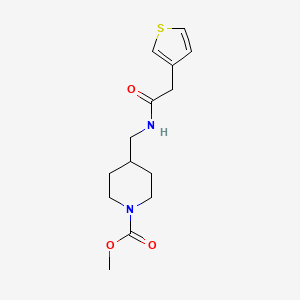![molecular formula C19H17N5O B2853745 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-81-2](/img/structure/B2853745.png)
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is commonly known as DPP4 and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of DPP4 is complex and involves multiple pathways. It has been found to inhibit the activity of dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. This inhibition results in increased insulin secretion and decreased glucagon secretion, which helps to regulate blood glucose levels. DPP4 has also been found to modulate the activity of various enzymes and signaling pathways, which contributes to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
DPP4 has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cellular damage. Additionally, DPP4 has been found to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
DPP4 has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. DPP4 has low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of DPP4 can vary depending on the experimental conditions and the specific cell or tissue type being studied.
将来の方向性
There are several future directions for research on DPP4. One area of interest is the development of new drugs and therapies based on the activity of DPP4. Additionally, further research is needed to fully understand the mechanism of action of DPP4 and its effects on various signaling pathways. There is also a need for more studies to investigate the potential of DPP4 in the treatment of neurodegenerative diseases and other conditions. Finally, research is needed to optimize the synthesis and formulation of DPP4 for use in various experimental settings.
合成法
The synthesis of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one is a complex process that involves several steps. The most commonly used method for synthesis is the reaction of 3,4-dimethylbenzaldehyde with pyridine-2-carbaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction results in the formation of 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazole, which is then subjected to cyclization with guanidine carbonate to yield 1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one.
科学的研究の応用
DPP4 has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. DPP4 has also shown promising results in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential application in the development of new drugs and therapies.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-7-16(9-14(13)2)24-18-17(10-22-24)19(25)23(12-21-18)11-15-5-3-4-8-20-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHVRZQSGJCABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)


![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)



![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)